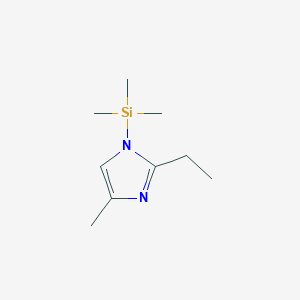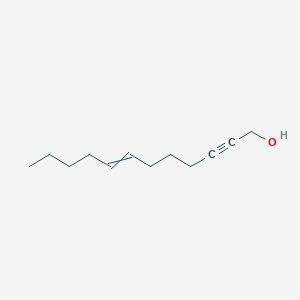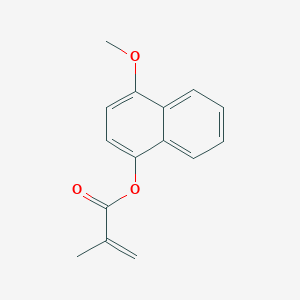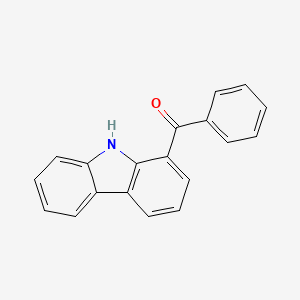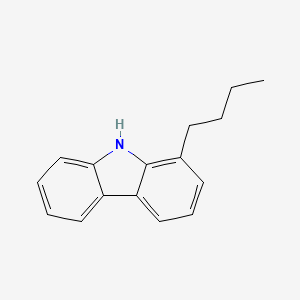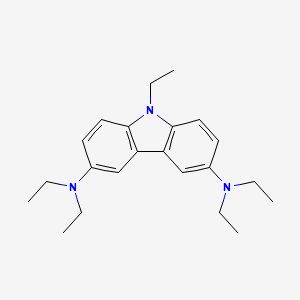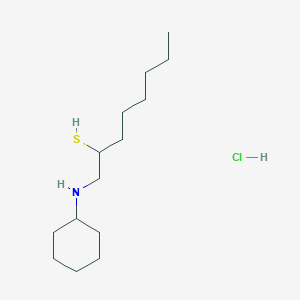
1-(Cyclohexylamino)octane-2-thiol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylamino)octane-2-thiol;hydrochloride is an organic compound characterized by the presence of a cyclohexylamino group attached to an octane chain with a thiol group at the second position The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the Octane Chain: The octane chain can be synthesized through standard organic synthesis techniques, such as the alkylation of shorter carbon chains.
Introduction of the Thiol Group: The thiol group can be introduced via thiolation reactions, where a suitable thiol reagent is reacted with the octane chain.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the octane chain.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexylamino group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced amines.
Substitution: Secondary or tertiary amines.
Applications De Recherche Scientifique
1-(Cyclohexylamino)octane-2-thiol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylamino)octane-2-thiol;hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. These interactions can influence cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylamino)hexane-2-thiol;hydrochloride: Similar structure but with a shorter carbon chain.
1-(Cyclohexylamino)decane-2-thiol;hydrochloride: Similar structure but with a longer carbon chain.
1-(Cyclohexylamino)octane-2-ol;hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride is unique due to its specific combination of a cyclohexylamino group and a thiol group on an octane chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
116114-22-8 |
|---|---|
Formule moléculaire |
C14H30ClNS |
Poids moléculaire |
279.9 g/mol |
Nom IUPAC |
1-(cyclohexylamino)octane-2-thiol;hydrochloride |
InChI |
InChI=1S/C14H29NS.ClH/c1-2-3-4-8-11-14(16)12-15-13-9-6-5-7-10-13;/h13-16H,2-12H2,1H3;1H |
Clé InChI |
VLUIMMAANGOSFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CNC1CCCCC1)S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
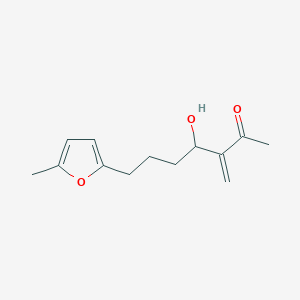
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
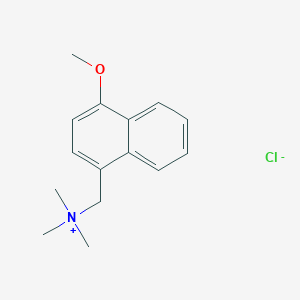
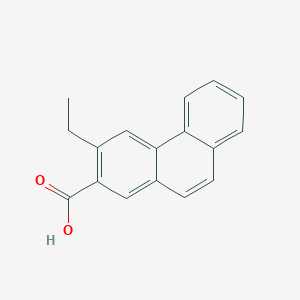
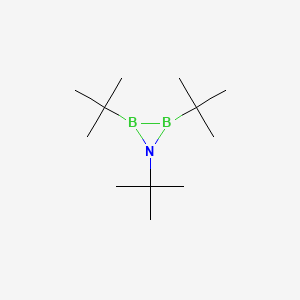
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
